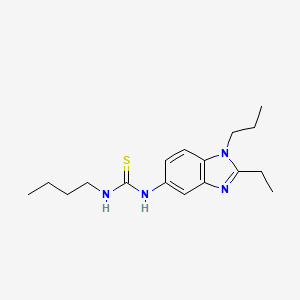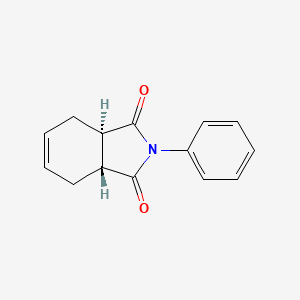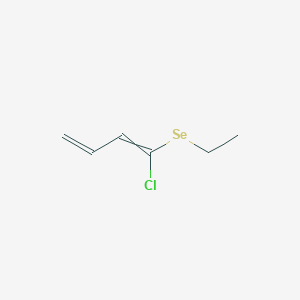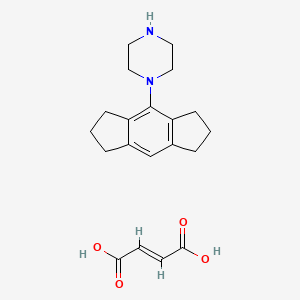
N-Butyl-N'-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiourea group, which is known for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea typically involves the reaction of a benzimidazole derivative with a thiourea derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzimidazole ring can interact with DNA or proteins, affecting their function. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)thiourea
- N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea
Uniqueness
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the thiourea group. This combination of structural features imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
CAS No. |
64151-23-1 |
|---|---|
Molecular Formula |
C17H26N4S |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-butyl-3-(2-ethyl-1-propylbenzimidazol-5-yl)thiourea |
InChI |
InChI=1S/C17H26N4S/c1-4-7-10-18-17(22)19-13-8-9-15-14(12-13)20-16(6-3)21(15)11-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H2,18,19,22) |
InChI Key |
TVMDWUBFELKNLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1=CC2=C(C=C1)N(C(=N2)CC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)


![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)




![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)
![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)


